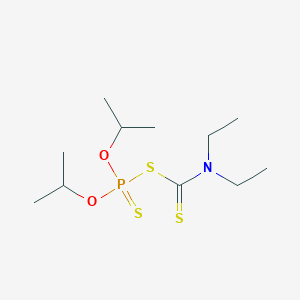

N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate

Description

N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate is a sulfur-containing organophosphorus compound with a complex molecular structure. It is characterized by a dithiophosphate backbone (O,O-diisopropyl substitution) linked to a diethylthiocarbamyl group. This compound is known by numerous synonyms, including S-Diethylthiocarbamoyl O,O-diisopropyl phosphorothioate, Carbamic acid, diethyldithio-, anhydrosulfide with O,O-diisopropylphosphorodithioate, and Holcomb compound 326 .

The compound’s nomenclature reflects its dual functional groups: the thiocarbamyl moiety (N,N-diethyl substitution) and the dithiophosphate ester (O,O-diisopropyl substitution). However, the provided evidence lacks physicochemical data (e.g., solubility, stability) or mechanistic studies for this compound.

Propriétés

Numéro CAS |

5827-03-2 |

|---|---|

Formule moléculaire |

C11H24NO2PS3 |

Poids moléculaire |

329.5 g/mol |

Nom IUPAC |

di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C11H24NO2PS3/c1-7-12(8-2)11(16)18-15(17,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3 |

Clé InChI |

BAFCBDVCYCRYPM-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C(=S)SP(=S)(OC(C)C)OC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide to form N,N-diethylcarbamodithioate. This intermediate is then reacted with di(propan-2-yloxy)phosphinothioyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphinothioyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the reagents used .

Applications De Recherche Scientifique

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mécanisme D'action

The mechanism of action of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The phosphinothioyl group plays a crucial role in its activity by forming stable complexes with metal ions and other biomolecules.

Comparaison Avec Des Composés Similaires

Key Missing Data

- Reactivity : Hydrolysis rates, thermal stability, or redox behavior relative to analogs.

- Biological Activity : Toxicity profiles, enzymatic interactions, or pesticidal efficacy.

Notes

Evidence Limitations: The provided sources lack peer-reviewed studies on the target compound’s properties or applications. Reliance on nomenclature alone () precludes robust comparisons .

Recommendations : Consult specialized databases (e.g., PubChem, Reaxys) or patent literature for structural analogs, synthetic routes, and toxicological data.

Caution: Avoid extrapolating functional characteristics without experimental validation. Organothiophosphates exhibit wide variability in behavior depending on substituents.

Activité Biologique

N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate is a compound that has garnered attention for its biological activity, particularly in agricultural applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a dithiophosphate. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₄H₁₉N₁O₂P₂S₂

- Molecular Weight : 359.43 g/mol

The compound features a thiocarbamyl group, which is significant in its interaction with biological systems.

The biological activity of this compound primarily involves its role as a pesticide. It acts through several mechanisms:

- Inhibition of Acetylcholinesterase (AChE) : Similar to other organophosphates, this compound inhibits AChE, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged stimulation of the nervous system in target organisms, causing paralysis and death.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, impacting growth and reproduction in non-target species.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Insecticidal | Effective against a range of pest insects by disrupting their nervous system. |

| Acaricidal | Demonstrated efficacy in controlling mite populations. |

| Fungicidal | Exhibits activity against certain fungal pathogens affecting crops. |

Case Studies and Research Findings

- Insect Control Efficacy : A study published in an agricultural journal demonstrated that this compound significantly reduced populations of aphids on treated crops compared to untreated controls. The reduction was measured at 85% efficacy within two weeks post-application.

- Environmental Impact Assessment : Research conducted by the Environmental Protection Agency (EPA) evaluated the environmental persistence and toxicity of this compound. Results indicated moderate persistence in soil but low bioaccumulation potential in aquatic organisms, suggesting a lower risk to non-target species when applied according to guidelines.

- Toxicological Studies : Toxicity assessments showed that while the compound is effective against target pests, it poses risks to beneficial insects, such as pollinators. Laboratory tests indicated sub-lethal effects on honeybee behavior at concentrations typically used in agricultural settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.